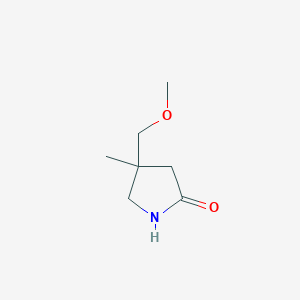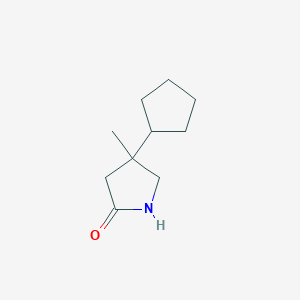
5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one
Descripción general
Descripción
5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis Enhancement
A study explored the use of 1-oxo-1-chlorophospholane as a novel reagent for in situ activation of Nα-protected amino acids for peptide bond-forming reactions, indicating potential applications in enhancing peptide synthesis methodologies (Ramage, Ashton, Hopton, & Parrott, 1984).
Multicomponent Synthesis
Research demonstrated a multicomponent synthesis method starting from simple and readily available inputs to create pyrrolo[3,4-b]pyridin-5-one, showcasing the versatility of compounds similar to 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one in constructing complex molecules (Janvier, Sun, Bienaymé, & Zhu, 2002).
Fluorine-18 Labeling
A novel fluorine-18 prosthetic ligand was synthesized for potential use in labeling proteins and peptides for imaging, demonstrating the applicability of such compounds in medical diagnostics and research (Carberry, Lieberman, Ploessl, Choi, Haase, & Kung, 2011).
Plant Salt Tolerance
A study on transgenic canola incorporating a gene that biosynthesizes more 5-Aminolevulinic acid (5-ALA) highlighted its improved salt stress responses, suggesting the potential agricultural applications of related compounds in enhancing plant resilience to adverse conditions (Sun, Feng, Li, Zhang, & Wang, 2015).
Chiral Reductions
Research into chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions underscores the role of such compounds in synthesizing chiral molecules, which are crucial in pharmaceutical development (Talma, Jouin, de Vries, Troostwijk, Buning, Waninge, Visscher, & Kellogg, 1985).
Mecanismo De Acción
Target of Action
The primary target of 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one, also known as Acadesine , is the AMP-activated protein kinase . This kinase plays a crucial role in cellular energy homeostasis and is considered a key player in cellular and organismal metabolism.
Mode of Action
this compound acts as an activator of the AMP-activated protein kinase . By activating this kinase, the compound can influence various biological processes, including the cellular uptake of glucose, the beta-oxidation of fatty acids, and the biogenesis of glucose transporter 4 (GLUT4) and mitochondria .
Biochemical Pathways
The activation of AMP-activated protein kinase by this compound affects several biochemical pathways. One of these is the de novo purine nucleotide biosynthesis pathway, where it acts as an intermediate . The compound’s influence on this pathway can have downstream effects on DNA replication, repair, and cellular signaling .
Result of Action
The activation of AMP-activated protein kinase by this compound can lead to a variety of cellular effects. For example, it has been used clinically to treat and protect against cardiac ischemic injury . It also has potential applications in treating other disorders such as diabetes .
Propiedades
IUPAC Name |
5-amino-1-(oxolan-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCRGJLXRSGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=CC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


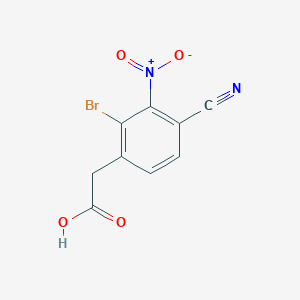

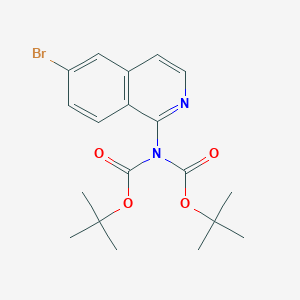
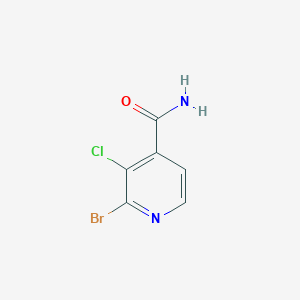

![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)




